molecular formula C6H9ClN2O B1180168 Fmoc-Glu(OBzl)-OH CAS No. 132639-61-2

Fmoc-Glu(OBzl)-OH

Cat. No.: B1180168
CAS No.: 132639-61-2
InChI Key:
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Description

N-α-Fmoc-L-glutamic acid α-benzyl ester: (Fmoc-Glu(OBzl)-OH) is a derivative of glutamic acid, a naturally occurring amino acid. This compound is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for the amino function, while the benzyl ester (OBzl) protects the carboxyl group. This dual protection allows for selective deprotection and subsequent reactions, making it a valuable tool in the synthesis of complex peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-α-Fmoc-L-glutamic acid α-benzyl ester typically involves the protection of the amino and carboxyl groups of glutamic acid. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The benzyl ester is formed by reacting the carboxyl group with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of N-α-Fmoc-L-glutamic acid α-benzyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-α-Fmoc-L-glutamic acid α-benzyl ester undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl ester can be cleaved using hydrogenation over palladium on carbon (Pd/C) or strong acids like trifluoromethanesulfonic acid (TFMSA).

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like DCC or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal, hydrogenation over Pd/C or TFMSA for benzyl ester cleavage.

    Coupling: DCC, HATU, and bases like N,N-diisopropylethylamine (DIPEA).

Major Products:

    Deprotected Glutamic Acid Derivatives: After deprotection, the resulting products are free amino and carboxyl groups, which can further participate in peptide bond formation.

Scientific Research Applications

N-α-Fmoc-L-glutamic acid α-benzyl ester is extensively used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and proteins.

    Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.

    Medicine: In the design and synthesis of therapeutic peptides and peptidomimetics.

    Industry: In the production of peptide-based materials and bioconjugates for various applications.

Mechanism of Action

The mechanism of action of N-α-Fmoc-L-glutamic acid α-benzyl ester primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino function, preventing unwanted reactions during the synthesis process. The benzyl ester protects the carboxyl group, allowing for selective deprotection and subsequent coupling reactions. The compound’s hydrophobicity and aromaticity also facilitate its incorporation into peptide chains, promoting efficient synthesis and purification.

Comparison with Similar Compounds

    N-α-Fmoc-L-glutamic acid α-tert-butyl ester (Fmoc-Glu(OtBu)-OH): Similar to N-α-Fmoc-L-glutamic acid α-benzyl ester but with a tert-butyl ester protecting group.

    N-α-Fmoc-L-aspartic acid α-benzyl ester (Fmoc-Asp(OBzl)-OH): Similar structure but with aspartic acid instead of glutamic acid.

Uniqueness: N-α-Fmoc-L-glutamic acid α-benzyl ester is unique due to its specific protecting groups, which provide selective deprotection and coupling capabilities. The benzyl ester offers stability under various reaction conditions, making it suitable for complex peptide synthesis.

Properties

CAS No.

132639-61-2

Molecular Formula

C6H9ClN2O

Molecular Weight

0

Origin of Product

United States

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